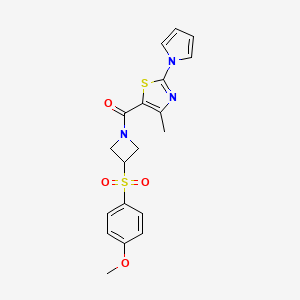
6-chloro-N-(2-chloro-4-methylphenyl)pyridine-3-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
6-chloro-N-(2-chloro-4-methylphenyl)pyridine-3-carboxamide is a chemical compound that has gained significant attention in the scientific community due to its potential applications in drug discovery and development. This compound belongs to the class of pyridine carboxamides and is known for its unique structure and properties.
Mécanisme D'action
The mechanism of action of 6-chloro-N-(2-chloro-4-methylphenyl)pyridine-3-carboxamide is not fully understood. However, it is believed to act by binding to the active site or allosteric site of its target enzymes or receptors and inhibiting their activity. It may also act by modulating the conformational changes of its target proteins and altering their downstream signaling pathways.
Biochemical and Physiological Effects:
6-chloro-N-(2-chloro-4-methylphenyl)pyridine-3-carboxamide has been found to exhibit various biochemical and physiological effects. It has been reported to inhibit the proliferation and migration of cancer cells, reduce the production of pro-inflammatory cytokines, and enhance the activity of GABA-A receptors. However, its effects on other physiological systems such as the cardiovascular, respiratory, and immune systems are not well understood.
Avantages Et Limitations Des Expériences En Laboratoire
The advantages of using 6-chloro-N-(2-chloro-4-methylphenyl)pyridine-3-carboxamide in lab experiments include its potent inhibitory activity against various enzymes and receptors, its unique structure and properties, and its potential applications in drug discovery and development. However, its limitations include its low solubility in water and its potential toxicity to cells and tissues at high concentrations.
Orientations Futures
There are several future directions for the research on 6-chloro-N-(2-chloro-4-methylphenyl)pyridine-3-carboxamide. Some of the possible directions include:
1. Synthesis and evaluation of its analogs with improved potency and selectivity.
2. Investigation of its effects on other physiological systems such as the cardiovascular, respiratory, and immune systems.
3. Development of its formulations with improved solubility and bioavailability.
4. Evaluation of its potential applications in combination therapy with other drugs.
5. Investigation of its effects on the gut microbiome and its potential applications in the treatment of gut-related disorders.
6. Development of its applications in imaging and diagnostic techniques.
In conclusion, 6-chloro-N-(2-chloro-4-methylphenyl)pyridine-3-carboxamide is a promising chemical compound with potential applications in drug discovery and development. Its synthesis method, scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. Further research on this compound may lead to the development of novel drugs for the treatment of various diseases.
Méthodes De Synthèse
The synthesis of 6-chloro-N-(2-chloro-4-methylphenyl)pyridine-3-carboxamide involves the reaction of 6-chloro-3-pyridinecarboxylic acid with 2-chloro-4-methylaniline in the presence of a coupling agent such as N,N'-diisopropylcarbodiimide (DIC) and a catalyst such as 4-dimethylaminopyridine (DMAP). The reaction is carried out in an organic solvent such as dichloromethane or tetrahydrofuran (THF) under an inert atmosphere. The resulting product is purified using column chromatography or recrystallization.
Applications De Recherche Scientifique
6-chloro-N-(2-chloro-4-methylphenyl)pyridine-3-carboxamide has been extensively studied for its potential applications in drug discovery and development. It has been found to exhibit potent inhibitory activity against various enzymes and receptors involved in the pathogenesis of several diseases such as cancer, inflammation, and neurological disorders. For example, it has been reported to inhibit the activity of protein kinase C (PKC), a key regulator of cell growth and differentiation, and thus has potential applications in cancer therapy. It has also been found to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme involved in the production of pro-inflammatory prostaglandins, and thus has potential applications in the treatment of inflammatory diseases. Furthermore, it has been reported to act as a positive allosteric modulator of the GABA-A receptor, a neurotransmitter receptor involved in the regulation of anxiety and sleep, and thus has potential applications in the treatment of anxiety and sleep disorders.
Propriétés
IUPAC Name |
6-chloro-N-(2-chloro-4-methylphenyl)pyridine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10Cl2N2O/c1-8-2-4-11(10(14)6-8)17-13(18)9-3-5-12(15)16-7-9/h2-7H,1H3,(H,17,18) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SEAZEBSYPHTTSJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)NC(=O)C2=CN=C(C=C2)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10Cl2N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
281.13 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-[(2E)-1-[(4-Chlorophenyl)methoxy]-1,2-dihydropyridin-2-ylidene]benzenesulfonamide](/img/structure/B2713233.png)
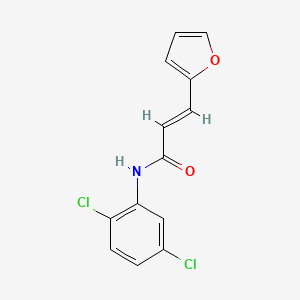
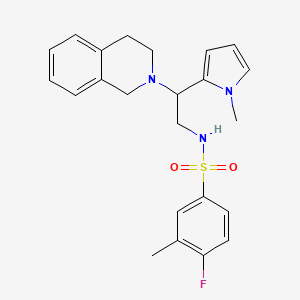
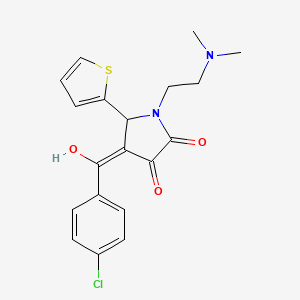
![N-[(allylamino)carbonothioyl]-2-thiophenesulfonamide](/img/structure/B2713241.png)
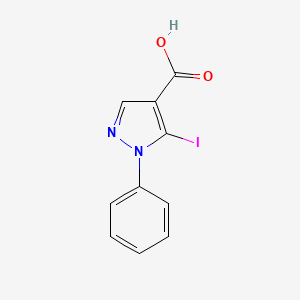
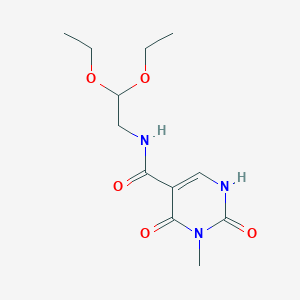
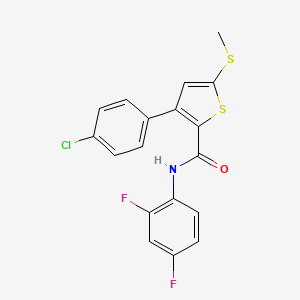
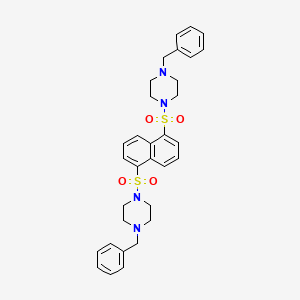
![5-Oxa-2-azaspiro[3.4]octane-6-carboxylic acid;hydrochloride](/img/structure/B2713249.png)
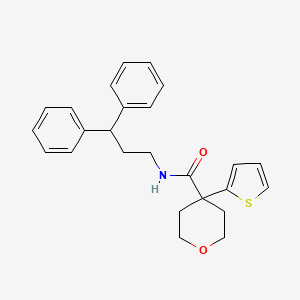
![2-Chloro-1-(1,4-diazabicyclo[3.2.2]nonan-4-yl)propan-1-one](/img/structure/B2713253.png)
